M122
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Overview
Description
M122 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.
Scientific Research Applications
Murine Cytomegalovirus and Cell Tropism
Murine Cytomegalovirus (MCMV) US22 gene family, including M122, plays a significant role in the virus's replication in macrophages and other cell types. Disruption of certain US22 genes, like M43, M142, and M143, affects the virus's growth in various cell lines. M142 and M143 are essential for virus replication, highlighting the critical function of these genes in the viral life cycle (Ménard et al., 2003).
Interaction with Host Factors
The domains of M122 are involved in interaction with Myst4, a host factor. This interaction is essential for understanding the molecular neuropathogenesis of mouse cytomegalovirus, indicating the role of M122 in viral pathogenesis (Feng, 2011).
Aminoglycoside Resistance in Pseudomonas aeruginosa
In a Pseudomonas aeruginosa mutant strain M122, a novel gene PA0058 was found to be disrupted, which led to abnormally high aminoglycoside resistance. This gene, later termed DsbM, is a novel disulfide oxidoreductase affecting the bacterium's resistance to aminoglycosides. This finding has implications for understanding resistance mechanisms in P. aeruginosa (Wang et al., 2012).
β-Myrcene Catabolism in Pseudomonas sp.
The M1 strain of Pseudomonas sp., capable of growing on β-myrcene, was analyzed. Mutant N22, obtained by transposon mutagenesis, revealed insights into the catabolism of β-myrcene in this bacterium. This research provides a deeper understanding of microbial metabolism and biotransformation processes (Iurescia et al., 1999).
Macrophage Polarization in Atherosclerosis
Research into CCL22 expression by vascular smooth muscle cells and its relation to macrophage polarization in atherosclerosis highlights the role of M1 and M2 macrophages. Such studies provide insights into the immunological aspects of atherosclerosis and potential therapeutic targets (Kimura et al., 2018).
properties
CAS RN |
2127411-50-9 |
---|---|
Product Name |
M122 |
Molecular Formula |
C24H25N5OS2 |
Molecular Weight |
463.62 |
IUPAC Name |
4-((2-Aminophenyl)carbamoyl)benzyl 4-(pyridin-4-yl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C24H25N5OS2/c25-21-3-1-2-4-22(21)27-23(30)19-7-5-18(6-8-19)17-32-24(31)29-15-13-28(14-16-29)20-9-11-26-12-10-20/h1-12H,13-17,25H2,(H,27,30) |
InChI Key |
AZNFBEXFQBFYOQ-UHFFFAOYSA-N |
SMILES |
S=C(N1CCN(C2=CC=NC=C2)CC1)SCC3=CC=C(C(NC4=CC=CC=C4N)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
M122; M 122; M-122 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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